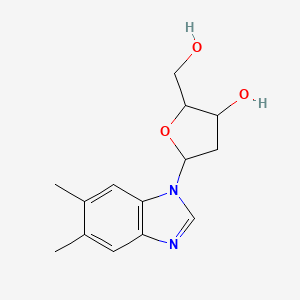

1-(2-Deoxypentofuranosyl)-5,6-dimethyl-1h-benzimidazole

Beschreibung

1-(2-Deoxypentofuranosyl)-5,6-dimethyl-1H-benzimidazole is a benzimidazole derivative characterized by a 2-deoxypentofuranosyl moiety attached to the nitrogen atom of the benzimidazole core, with methyl substituents at the 5- and 6-positions. The 5,6-dimethyl groups confer steric hindrance and influence electronic properties, which may modulate interactions with biological targets or material surfaces .

Eigenschaften

CAS-Nummer |

4600-71-9 |

|---|---|

Molekularformel |

C14H18N2O3 |

Molekulargewicht |

262.30 g/mol |

IUPAC-Name |

5-(5,6-dimethylbenzimidazol-1-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C14H18N2O3/c1-8-3-10-11(4-9(8)2)16(7-15-10)14-5-12(18)13(6-17)19-14/h3-4,7,12-14,17-18H,5-6H2,1-2H3 |

InChI-Schlüssel |

HJTIINUBIAXTGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3CC(C(O3)CO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole,1-(2-deoxy-a-D-erythro-pentofuranosyl)-5,6-dimethyl- typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Attachment of the 2-deoxy-a-D-erythro-pentofuranosyl Group: The 2-deoxy-a-D-erythro-pentofuranosyl group can be introduced via glycosylation reactions, where the benzimidazole core is reacted with a suitable glycosyl donor in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Benzimidazole,1-(2-deoxy-a-D-erythro-pentofuranosyl)-5,6-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms of the compound.

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazole,1-(2-deoxy-a-D-erythro-pentofuranosyl)-5,6-dimethyl- has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It serves as a probe for studying biological processes and interactions, particularly those involving nucleic acids and proteins.

Medicine: The compound has potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities. It is also investigated for its role in modulating biological pathways.

Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole,1-(2-deoxy-a-D-erythro-pentofuranosyl)-5,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, proteins, and enzymes, modulating their activity and function. For example, it may inhibit the activity of viral enzymes, leading to antiviral effects, or interact with cellular receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 2-deoxypentofuranosyl group likely increases polarity and aqueous solubility compared to aromatic or alkyl substituents (e.g., chlorobenzyl or methoxybenzyl) .

Spectroscopic and Structural Analysis

NMR Spectroscopy

- 1H NMR: For 1-((furan-2-yl)methyl)-5,6-dimethyl-1H-benzimidazole, signals for the furan methyl group appear at δ ~4.8 ppm, while aromatic protons resonate at δ ~7.2–8.1 ppm . In contrast, the 2-deoxypentofuranosyl moiety would exhibit characteristic anomeric proton signals (δ ~5.5–6.0 ppm) and carbohydrate ring protons (δ ~3.5–4.5 ppm), distinct from benzyl or furylmethyl derivatives.

- 13C NMR: The deoxypentofuranosyl carbons (e.g., anomeric carbon at δ ~90–100 ppm) would differ markedly from chlorobenzyl (δ ~125–135 ppm for aromatic carbons) or methoxybenzyl (δ ~55 ppm for methoxy carbon) groups .

X-ray Diffraction

Compounds like 1,1′-butane-1,4-diylbis(5,6-dimethyl-1H-benzimidazole) exhibit distorted geometries due to steric clashes between dimethyl groups, reducing crystallinity . The 2-deoxypentofuranosyl group may introduce additional conformational flexibility, complicating crystallization.

Biologische Aktivität

1-(2-Deoxypentofuranosyl)-5,6-dimethyl-1H-benzimidazole is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article examines the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzimidazole core and a deoxypentofuranosyl moiety. Its chemical formula is with a CAS number of 4600-71-9. This structure is pivotal in determining its biological interactions and mechanisms of action.

Research indicates that 1-(2-deoxypentofuranosyl)-5,6-dimethyl-1H-benzimidazole exhibits several mechanisms of action:

- Inhibition of Viral Replication : The compound has been shown to inhibit the activity of viral helicases, which are crucial for viral replication. Studies demonstrate its effectiveness against various viruses, including those in the Flaviviridae family such as the West Nile virus and Hepatitis C virus .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but initial findings indicate a potential role in disrupting cell cycle progression.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(2-deoxypentofuranosyl)-5,6-dimethyl-1H-benzimidazole:

| Activity | Effect | Reference |

|---|---|---|

| Viral Helicase Inhibition | Potent inhibition | |

| Cytotoxicity in Cancer Cells | Induces apoptosis | |

| Antiviral Efficacy | Effective against HCV | |

| Solubility | Soluble in DMSO, ethanol |

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antiviral Studies : A study published in Virology demonstrated that 1-(2-deoxypentofuranosyl)-5,6-dimethyl-1H-benzimidazole significantly reduced viral loads in cell cultures infected with HCV. The mechanism was attributed to its ability to inhibit the NS3 helicase activity, crucial for viral replication .

- Cancer Research : In a series of experiments conducted on human cancer cell lines, this compound exhibited selective cytotoxicity. The results indicated that it could effectively induce cell death through pathways involving caspase activation and mitochondrial disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.